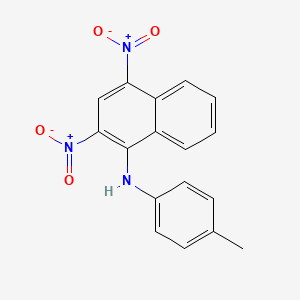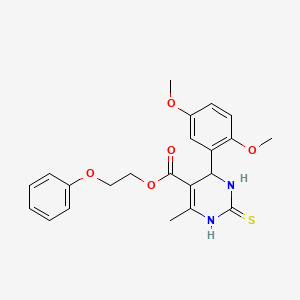![molecular formula C21H23N3O5 B5169235 4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)
4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide is a chemical compound that belongs to the family of benzamides. It is a yellow crystalline powder that is used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide is not fully understood. However, it is known to inhibit tubulin polymerization, which is essential for cell division. This makes it a potential anticancer agent. It is also known to have antifungal and antibacterial properties, which are believed to be due to its ability to disrupt the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to be toxic to cancer cells, fungi, and bacteria. It has also been found to have low toxicity to normal cells, which makes it a potential therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide in lab experiments include its potent inhibitory effects on tubulin polymerization, antifungal and antibacterial properties, and low toxicity to normal cells. However, its limitations include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide. These include:
1. Further research on its mechanism of action to fully understand its biochemical and physiological effects.
2. Development of new anticancer agents based on its inhibitory effects on tubulin polymerization.
3. Development of new antibiotics based on its antifungal and antibacterial properties.
4. Optimization of its synthesis process to make it more cost-effective and scalable for industrial applications.
5. Evaluation of its potential use in combination therapy with other anticancer agents or antibiotics.
Conclusion:
In conclusion, this compound is a chemical compound that has several potential applications in scientific research. Its potent inhibitory effects on tubulin polymerization, antifungal and antibacterial properties, and low toxicity to normal cells make it a potential therapeutic agent. However, further research is needed to fully understand its mechanism of action and optimize its synthesis process for industrial applications.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide is a complex process that involves several steps. The first step is the preparation of 4-nitrobenzaldehyde, which is then reacted with methylamine to form 1-(4-nitrophenyl)-2-methylaminopropan-1-one. This compound is then reacted with butylamine to form 4-butoxy-N-[1-(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide.
Applications De Recherche Scientifique
4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide is used in scientific research for various purposes. It has been found to be a potent inhibitor of tubulin polymerization, which makes it useful in cancer research. It has also been found to have antifungal and antibacterial properties, which make it useful in the development of new antibiotics.
Propriétés
IUPAC Name |
4-butoxy-N-[(E)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-3-4-13-29-18-11-7-16(8-12-18)20(25)23-19(21(26)22-2)14-15-5-9-17(10-6-15)24(27)28/h5-12,14H,3-4,13H2,1-2H3,(H,22,26)(H,23,25)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBDHVSELCOQSR-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)

![1-(4-methoxyphenyl)-3-({2-[(5-nitro-2-pyridinyl)amino]ethyl}amino)-2,5-pyrrolidinedione](/img/structure/B5169195.png)

![1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)
![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)
![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-phenyl-2-piperazinone](/img/structure/B5169229.png)
![1-methoxy-4-{[6-(4-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B5169230.png)
